molecular formula C19H23N5O4S B10898308 2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

Cat. No.: B10898308
M. Wt: 417.5 g/mol
InChI Key: JCMFFOWMAOLWNP-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety

Preparation Methods

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The acetamide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The pyrazole ring can be hydrogenated to form a dihydropyrazole derivative.

    Substitution: The acetamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. The acetamide moiety may enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and acetamide-containing molecules. Compared to these compounds, 2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE is unique due to its specific substitution pattern and the presence of both a nitro group and an acetamide moiety. This combination of functional groups may confer unique chemical and biological properties .

Properties

Molecular Formula

C19H23N5O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C19H23N5O4S/c25-16(12-23-11-13(10-20-23)24(27)28)21-18-17(14-6-2-3-7-15(14)29-18)19(26)22-8-4-1-5-9-22/h10-11H,1-9,12H2,(H,21,25)

InChI Key

JCMFFOWMAOLWNP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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